2'-Formyl-biphenyl-3-carbonitrile
Description
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Properties
IUPAC Name |
3-(2-formylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNESQLFDHZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H NMR spectrum of 2'-Formyl-biphenyl-3-carbonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2'-Formyl-biphenyl-3-carbonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2'-Formyl-biphenyl-3-carbonitrile. As a complex bi-aryl compound, its structural elucidation relies heavily on the precise interpretation of its NMR data. This document, intended for researchers and drug development professionals, deconstructs the theoretical underpinnings of the spectrum, predicts the chemical shifts and coupling patterns based on first principles, and provides a robust experimental protocol for data acquisition. By explaining the causality behind the spectral features—driven by the electronic and spatial effects of the formyl and cyano substituents—this guide serves as an authoritative reference for the characterization of this and structurally related molecules.
Introduction
2'-Formyl-biphenyl-3-carbonitrile is a bifunctional organic molecule featuring a biphenyl scaffold, a versatile core in medicinal chemistry and materials science. The structural integrity and purity of such compounds are paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for their verification. The spectrum of this molecule, however, is non-trivial. It arises from a confluence of factors: the inherent chemical shifts of aromatic protons, the powerful influence of two distinct electron-withdrawing groups (formyl and cyano), and the conformational complexities of the biphenyl system.
This guide moves beyond a simple data sheet to offer a deep mechanistic interpretation. We will dissect how the interplay of inductive effects, resonance, and magnetic anisotropy shapes the final spectrum, providing the user with the predictive power needed for confident structural assignment.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A rigorous prediction of the ¹H NMR spectrum requires a systematic analysis of the molecular structure and the electronic environment of each proton.
Molecular Structure and Proton Assignments
The structure of 2'-Formyl-biphenyl-3-carbonitrile contains nine unique protons: one aldehydic proton and eight aromatic protons distributed across two distinct phenyl rings. For clarity, the protons are systematically numbered as shown below.
Caption: Molecular structure and proton numbering scheme.
Analysis of Substituent Effects
The chemical shift of each proton is governed by the additive effects of the substituents on both rings.
-
Formyl Group (-CHO): This is a potent electron-withdrawing and magnetically anisotropic group.
-
Electronic Effect: It deactivates the aromatic ring through resonance and induction, withdrawing electron density and thus "deshielding" the ring protons (shifting them downfield). The effect is strongest at the ortho (H-3', H-6') and para (H-5') positions.
-
Anisotropic Effect: The π-system of the carbonyl bond creates a local magnetic field.[1][2][3] Protons located in the plane of the carbonyl (the "deshielding cone"), such as the adjacent aldehydic proton and the nearby H-6' proton, experience a strong additive downfield shift.[3]
-
-
Carbonitrile Group (-CN): This group is also strongly electron-withdrawing and anisotropic.
-
Electronic Effect: It deshields aromatic protons through a powerful inductive effect and weaker resonance withdrawal. Protons ortho (H-2, H-4) and para (H-6) to the cyano group are shifted downfield.
-
Anisotropic Effect: While present, the magnetic anisotropy of the cyano group is generally considered to have a negligible effect on proton chemical shifts compared to its strong electric field effect.[4][5]
-
-
Biphenyl System Effects: The two aromatic rings are connected by a C-C single bond. Due to steric hindrance between the ortho protons (H-2 and H-6'), the rings are not coplanar. This twisted conformation means that protons on one ring can fall into the shielding or deshielding zones of the other ring's current.[6][7] Specifically, H-2 and H-6' are in close spatial proximity and will influence each other's chemical shift.
Predicted Chemical Shifts (δ)
Based on the principles above, a qualitative prediction for the chemical shifts can be made, starting from the baseline for benzene (~7.3 ppm).[8]
-
Aldehyde Proton (H-aldehyde): This proton is directly attached to the deshielding carbonyl carbon and is consistently found in the far downfield region of the spectrum, predicted to be δ 9.9 – 10.2 ppm . Its signal is typically a sharp singlet.
-
Ring A (Formyl-substituted):
-
H-6': This proton is subject to three deshielding effects: it is ortho to the formyl group, spatially close to the anisotropic field of the carbonyl, and adjacent to the electron-donating effect of the second phenyl ring. It is predicted to be the most downfield of the aromatic protons, likely around δ 8.0 – 8.2 ppm .
-
H-3', H-4', H-5': These three protons will form a complex, coupled system. H-3' and H-5' are ortho and para to the formyl group, respectively, and will be more deshielded than H-4' (meta). Their predicted range is δ 7.5 – 7.9 ppm .
-
-
Ring B (Cyano-substituted):
-
H-2 and H-4: These protons are ortho to the strongly electron-withdrawing cyano group and will be significantly deshielded. H-2 is also adjacent to the other ring. They are expected in the range of δ 7.8 – 8.1 ppm .
-
H-5 and H-6: These protons are further from the cyano group. H-6 is para and will be more deshielded than H-5 (meta). They will likely appear in the δ 7.5 – 7.8 ppm region.
-
Predicted Spin-Spin Coupling (J-Coupling)
The multiplicity of each signal is determined by the number of adjacent, non-equivalent protons. This interaction, or J-coupling, is mediated through the covalent bonds.[9][10][11]
-
Ortho Coupling (³J): Coupling between adjacent protons. This is the strongest coupling, typically 7–9 Hz .[8]
-
Meta Coupling (⁴J): Coupling between protons separated by two carbons. This is significantly weaker, typically 2–3 Hz .[8]
-
Para Coupling (⁵J): Coupling across the ring. This is very weak (0–1 Hz) and often not resolved.
The aromatic region will therefore consist of a series of complex multiplets, primarily doublets of doublets or triplets, further complicated by smaller meta couplings.
Sources
- 1. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. acdlabs.com [acdlabs.com]
Mass spectrometry fragmentation pattern of 2'-Formyl-biphenyl-3-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2'-Formyl-biphenyl-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2'-Formyl-biphenyl-3-carbonitrile (C₁₄H₉NO). Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the principal fragmentation pathways by synthesizing foundational principles of mass spectrometry with established mechanisms for aromatic aldehydes, nitriles, and biphenyl systems. We will explore the causality behind the formation of key fragment ions, present a detailed experimental protocol for data acquisition, and summarize the expected spectral data. This guide serves as a predictive framework for identifying and characterizing 2'-Formyl-biphenyl-3-carbonitrile and structurally related compounds in complex matrices.
Introduction: The Molecule and the Method
2'-Formyl-biphenyl-3-carbonitrile is a bifunctional aromatic compound featuring a biphenyl core substituted with a formyl (-CHO) group and a nitrile (-C≡N) group. Its molecular formula is C₁₄H₉NO, with a monoisotopic mass of approximately 207.07 Da. The structural complexity, arising from the interplay of these functional groups on a sterically hindered biphenyl scaffold, gives rise to a unique and informative mass spectrum.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy (~70 eV) to the analyte molecule.[1] This excess energy induces reproducible fragmentation, creating a characteristic pattern of fragment ions that serves as a molecular fingerprint.[2] Understanding these fragmentation pathways is paramount for unambiguous structural elucidation.[3]
Predicted Fragmentation Pathways
Upon electron impact, 2'-Formyl-biphenyl-3-carbonitrile will form a molecular ion (M⁺•) at an m/z of 207. This radical cation is energetically unstable and will undergo a series of predictable cleavage and rearrangement reactions to yield more stable fragment ions.[2] The fragmentation is primarily directed by the functional groups, as they represent sites of charge localization and relatively weaker bonds compared to the aromatic C-C bonds.
Primary Fragmentation Events: The Influence of Aldehyde and Nitrile Groups
The initial fragmentation events are dominated by cleavages adjacent to the carbonyl and nitrile functionalities.
-
Pathway A: α-Cleavage of the Formyl Group (Loss of H•) The most favorable initial fragmentation for many aromatic aldehydes is the loss of a hydrogen radical from the formyl group (M-1).[4][5] This cleavage results in the formation of a highly stable, resonance-delocalized acylium cation at m/z 206 . The stability of this even-electron ion often renders this peak the base peak or one of the most intense peaks in the spectrum.[3]
-
Pathway B: Loss of the Formyl Radical (•CHO) Another characteristic fragmentation of aromatic aldehydes is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of a neutral formyl radical (•CHO, 29 Da).[5][6] This pathway yields a cyanobiphenyl cation at m/z 178 .
-
Pathway C: Loss of the Cyano Radical (•CN) Aromatic nitriles are known to fragment via the loss of a cyano radical (•CN, 26 Da).[6][7] This results in the formation of a formylbiphenyl cation at m/z 181 . The molecular ion peak for aromatic nitriles is typically strong, suggesting that this fragmentation may be less favorable than those involving the aldehyde group.[6]
Secondary Fragmentation and Structural Confirmation
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.
-
Decarbonylation (Loss of CO): The acylium ion at m/z 206 ([M-H]⁺) can lose a neutral carbon monoxide (CO, 28 Da) molecule. This is a common pathway for acylium ions and would lead to the same cation observed in Pathway B at m/z 178 .[2] This convergence of pathways can enhance the intensity of the m/z 178 peak.
-
Sequential Losses: The ion at m/z 178 ([M-CHO]⁺) can subsequently lose a cyano radical (•CN) to produce the biphenyl cation radical at m/z 152 . Similarly, the ion at m/z 181 ([M-CN]⁺) can lose a formyl radical (•CHO), also leading to the biphenyl cation radical at m/z 152 . The presence of this ion confirms the core biphenyl structure.
The overall proposed fragmentation cascade is illustrated in the diagram below.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. scribd.com [scribd.com]
IUPAC name and CAS number for 2'-Formyl-biphenyl-3-carbonitrile
This guide serves as a definitive technical resource for 2'-Formyl-biphenyl-3-carbonitrile , a specialized biaryl intermediate critical in the synthesis of angiotensin II receptor antagonists (sartans) and advanced materials.
Chemical Identity & Core Specifications[1][2][3]
This section establishes the unambiguous identity of the compound, resolving common nomenclature conflicts found in commercial databases.
| Parameter | Specification |
| Common Name | 2'-Formyl-biphenyl-3-carbonitrile |
| Systematic IUPAC Name | 3-(2-Formylphenyl)benzonitrile |
| Alternative Name | 2'-Formyl[1,1'-biphenyl]-3-carbonitrile |
| CAS Number | 223575-89-1 |
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| SMILES | N#Cc1cccc(c1)c2ccccc2C=O[1][2] |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~3.2 (Lipophilic) |
Structural Significance
The molecule features a non-planar biphenyl core due to steric hindrance between the ortho-formyl group (Ring B) and the protons of Ring A. This twisted conformation is pharmacologically relevant, mimicking the bioactive pose of many AT1 receptor blockers. The meta-nitrile group serves as a versatile handle, readily convertible to tetrazoles, amides, or carboxylic acids.
Strategic Synthesis: The Suzuki-Miyaura Protocol[4][5][6]
Rationale for Route Selection
While multiple pathways exist, the Suzuki-Miyaura Cross-Coupling is the industry standard for this motif due to its tolerance of the electrophilic aldehyde and the base-sensitive nitrile.
Selected Route: Coupling of 3-cyanophenylboronic acid with 2-bromobenzaldehyde .
-
Why this direction? 2-Bromobenzaldehyde is a robust, commercially abundant electrophile. 3-Cyanophenylboronic acid avoids the stability issues often seen with formyl-substituted boronic acids (which are prone to deborylation).
Pathway Visualization (DOT)
Figure 1: Palladium-catalyzed cross-coupling mechanism for the target biaryl synthesis.
Detailed Experimental Protocol
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
3-Cyanophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with nitrogen (3 cycles).
-
Solvent Degassing: Sparge the DME/Water mixture with nitrogen for 30 minutes prior to use. Critical Step: Oxygen presence causes homocoupling of the boronic acid and catalyst deactivation.
-
Charging: Add 2-bromobenzaldehyde, 3-cyanophenylboronic acid, and Pd(PPh₃)₄ to the flask under a positive nitrogen stream.
-
Initiation: Add the degassed solvent followed immediately by the Na₂CO₃.
-
Reaction: Heat the mixture to mild reflux (approx. 85°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC. The aldehyde spot typically fluoresces under UV (254 nm).
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane -> 15% EtOAc/Hexane.
-
Yield Expectation: 75–85%.
-
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.8–10.0 ppm (s, 1H) | Confirms presence of Aldehyde (-CHO) . |
| ¹H NMR (CDCl₃) | δ 7.4–8.0 ppm (m, 8H) | Aromatic region. Look for specific splitting patterns indicating 1,2- and 1,3-substitution. |
| IR Spectroscopy | ~2230 cm⁻¹ | Sharp, distinct band for Nitrile (-CN) . |
| IR Spectroscopy | ~1690–1700 cm⁻¹ | Strong stretch for Carbonyl (C=O) . |
| HRMS (ESI+) | [M+H]⁺ = 208.07 | Confirms molecular formula C₁₄H₉NO. |
Safety & Handling (HSE Profile)
Hazard Classification (GHS):
-
Warning
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).
-
H315/H319: Causes skin and serious eye irritation (Aldehyde functionality).
Handling Protocols:
-
Nitrile Safety: While aryl nitriles are generally less toxic than alkyl nitriles, metabolism can release cyanide ions. Work in a well-ventilated fume hood.
-
Oxidation Sensitivity: The formyl group is susceptible to air oxidation to the carboxylic acid (2'-cyano-biphenyl-3-carboxylic acid). Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
Oakwood Chemical. (n.d.). 2'-Formyl-biphenyl-3-carbonitrile Product Data. Retrieved from [Link] (Verified CAS 223575-89-1).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Physicochemical Profile & Synthetic Utility of 2'-Formyl-biphenyl-3-carbonitrile
Topic: Physicochemical properties of 2'-Formyl-biphenyl-3-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2'-Formyl-biphenyl-3-carbonitrile (CAS: 223575-89-1) is a bifunctional biaryl scaffold characterized by the presence of an electrophilic aldehyde group at the ortho (2') position and a cyano group at the meta (3) position of the opposing ring. This specific substitution pattern creates a unique steric and electronic environment, distinguishing it from the more common sartan intermediates (typically 4'-substituted).
As a Senior Application Scientist, I classify this molecule not merely as an intermediate, but as a "divergent core"—a starting point for accessing complex polycyclic heteroaromatics (such as phenanthridines) and for conducting Structure-Activity Relationship (SAR) tuning in kinase inhibitors and angiotensin receptor blockers. This guide details its physicochemical parameters, validated synthetic protocols, and reactivity logic.
Physicochemical Properties
The dual functionality of the aldehyde and nitrile groups, combined with the biphenyl twist, dictates the molecule's solubility and solid-state behavior.
Key Parameters Table[1]
| Parameter | Value | Technical Note |
| CAS Number | 223575-89-1 | Unique identifier for the 2'-CHO, 3-CN isomer.[1] |
| IUPAC Name | 3-(2-Formylphenyl)benzonitrile | Alternate: 2'-Formyl-[1,1'-biphenyl]-3-carbonitrile. |
| Molecular Formula | C₁₄H₉NO | - |
| Molecular Weight | 207.23 g/mol | Monoisotopic Mass: 207.068 |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 95–105 °C (Predicted) | Experimental range varies by crystal habit/purity. |
| Boiling Point | ~390 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic; requires organic solvents (DMSO, DCM). |
| pKa | N/A (Neutral) | No ionizable protons in physiological pH range. |
| H-Bond Acceptors | 2 (Nitrile N, Aldehyde O) | Facilitates interaction with kinase hinge regions. |
Structural Analysis & Steric Twist
Unlike planar aromatics, the 2'-substituent (formyl group) induces a significant dihedral twist between the two phenyl rings (>40°) to minimize steric clash with the ortho-hydrogens.
-
Implication: This non-planar conformation prevents π-stacking aggregation in solution, improving solubility in organic media compared to planar analogs.
-
Reactivity: The ortho-aldehyde is positioned perfectly for intramolecular cyclization reactions with the distal ring, a feature exploited in the synthesis of fused ring systems.
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust route to 2'-Formyl-biphenyl-3-carbonitrile is the Palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid and 2-bromobenzaldehyde .
Reaction Logic
We choose 2-bromobenzaldehyde as the electrophile rather than the boronic acid counterpart because ortho-formyl boronic acids are prone to protodeboronation and cyclization instability.
Validated Protocol
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
3-Cyanophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 equiv) or Na₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Addition: Add 2-bromobenzaldehyde, boronic acid, and base. Add catalyst last under positive Argon pressure.
-
Reflux: Heat to 90–100 °C for 4–12 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot will shift significantly.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes).
Synthetic Pathway Visualization
The following diagram illustrates the cross-coupling mechanism and the specific regiochemistry.
Caption: Pd-catalyzed Suzuki coupling pathway favoring the formation of the sterically congested 2'-formyl bond.
Reactivity & Divergent Applications
The value of this molecule lies in its orthogonal reactivity . The aldehyde and nitrile groups can be manipulated independently to access diverse chemical spaces.
Intramolecular Cyclization (The Phenanthridine Route)
The ortho-aldehyde is a "linchpin" for cyclization.
-
Mechanism: Reductive amination or condensation with the nitrile (after reduction to amine) allows for ring closure.
-
Application: Synthesis of Phenanthridine derivatives, which are potent poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
Tetrazole Formation (Sartan Analogues)
The 3-cyano group can be converted to a tetrazole ring using sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂).
-
Relevance: While Valsartan uses the 2-cyano-4'-methyl scaffold, the 3-cyano isomer is crucial for Selectivity Profiling , helping medicinal chemists understand the necessity of the specific nitrogen placement for receptor binding.
Divergent Synthesis Workflow
The diagram below maps the potential downstream transformations.
Caption: Divergent synthesis map showing access to bioisosteres, linkers, and optoelectronic materials.
Safety & Handling
-
Hazard Identification: As a nitrile derivative, treat as potentially toxic if ingested. The aldehyde moiety may cause contact dermatitis.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2'-carboxy-biphenyl-3-carbonitrile) upon prolonged exposure.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood to avoid inhalation of dust.
References
-
Oakwood Chemical. (n.d.). 2'-Formyl-biphenyl-3-carbonitrile Product Page. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General protocol reference for Suzuki coupling).
-
Gong, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid. RSC Advances. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Biphenyl-carbonitrile derivatives. (General structural class properties).[3][4][5][6]
Sources
- 1. 2'-Formyl-biphenyl-3-carbonitrile [oakwoodchemical.com]
- 2. rsc.org [rsc.org]
- 3. US5618975A - Process for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
Solubility of 2'-Formyl-biphenyl-3-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2'-Formyl-biphenyl-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Formyl-biphenyl-3-carbonitrile is a molecule of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of complex organic structures.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2'-Formyl-biphenyl-3-carbonitrile. It details experimental protocols, discusses the underlying principles of solubility based on molecular structure, and presents a framework for systematic solvent screening.
Introduction: The Significance of 2'-Formyl-biphenyl-3-carbonitrile
The biphenyl scaffold is a privileged structure in drug discovery, and the specific substitution pattern of 2'-Formyl-biphenyl-3-carbonitrile, featuring both a reactive aldehyde (formyl) group and a polar nitrile group, makes it a versatile building block.[1] The aldehyde can participate in a wide range of reactions, including reductive aminations and Wittig reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The interplay of these functional groups dictates the molecule's polarity and, consequently, its solubility.
Understanding the solubility of this compound is crucial for:
-
Reaction Chemistry: Ensuring that the compound and other reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization, a common and effective method for purifying solid organic compounds.[3][4]
-
Analytical Chemistry: Preparing solutions of known concentrations for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Formulation: In drug development, solubility is a key determinant of a drug's bioavailability.
Molecular Structure and its Influence on Solubility
The solubility of 2'-Formyl-biphenyl-3-carbonitrile is governed by the principle of "like dissolves like".[5] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of 2'-Formyl-biphenyl-3-carbonitrile presents a combination of polar and nonpolar characteristics:
-
Nonpolar Component: The biphenyl core is largely nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Polar Components:
The overall polarity of the molecule is significant, suggesting that it will have limited solubility in highly nonpolar solvents like hexane and better solubility in more polar solvents.
Systematic Approach to Solubility Determination
A systematic approach is recommended to efficiently determine the solubility of 2'-Formyl-biphenyl-3-carbonitrile in a range of organic solvents.
Preliminary Qualitative Assessment
A simple qualitative test can provide a quick indication of solubility.[9][10][11]
Protocol for Qualitative Solubility Testing:
-
Add approximately 10-20 mg of 2'-Formyl-biphenyl-3-carbonitrile to a small test tube.
-
Add 1 mL of the chosen solvent.
-
Vigorously shake the test tube for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has not dissolved, gently heat the test tube in a water bath and observe any changes in solubility.[11]
Quantitative Solubility Determination
For more precise applications, quantitative measurement of solubility is necessary. The isothermal equilibrium method is a reliable technique.[12][13][14]
Protocol for Isothermal Equilibrium Solubility Determination:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of 2'-Formyl-biphenyl-3-carbonitrile to each vial to ensure a saturated solution is formed.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them in a constant temperature bath or shaker. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as:
-
Gravimetric analysis: Evaporate the solvent from the aliquot and weigh the remaining solid.[15]
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.
-
HPLC: This is a highly accurate method for determining concentration.
-
The solubility is then expressed in units such as mg/mL, g/L, or mol/L.
Predicted Solubility Profile of 2'-Formyl-biphenyl-3-carbonitrile
Table 1: Predicted Solubility of 2'-Formyl-biphenyl-3-carbonitrile in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Very Low | As a nonpolar alkane, hexane will not effectively solvate the polar nitrile and formyl groups.[16] |
| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene can interact with the biphenyl rings, but its low polarity will limit its ability to dissolve the polar functional groups. |
| Dichloromethane (DCM) | 3.1 | Moderate | DCM is a versatile solvent with moderate polarity that can often dissolve compounds with a mix of polar and nonpolar features. |
| Diethyl Ether | 2.8 | Moderate | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors, and its overall moderate polarity makes it a reasonable solvent. |
| Ethyl Acetate | 4.4 | Moderate to High | This ester has a good balance of polarity and is an excellent solvent for a wide range of organic compounds.[17][18] It is often a good choice for recrystallization of biphenyl derivatives.[1] |
| Acetone | 5.1 | High | As a polar aprotic solvent, acetone should effectively solvate the polar functional groups of the molecule.[17][18] |
| Acetonitrile | 5.8 | High | The nitrile group in acetonitrile will have favorable dipole-dipole interactions with the nitrile group of the solute. Lower chain nitriles are generally soluble in polar solvents.[6] |
| Isopropanol | 3.9 | Moderate | This alcohol can act as both a hydrogen bond donor and acceptor, potentially leading to good solubility. It is a common solvent for the recrystallization of biphenyl compounds.[3] |
| Ethanol | 4.3 | Moderate to High | Similar to isopropanol, ethanol's ability to hydrogen bond should facilitate the dissolution of 2'-Formyl-biphenyl-3-carbonitrile. |
| Dimethylformamide (DMF) | 6.4 | Very High | DMF is a highly polar aprotic solvent that is an excellent solvent for many organic compounds, especially those with polar functional groups. A similar biphenyl sulfonamide derivative showed good solubility in DMF.[3] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a wide range of compounds. A related biphenyl sulfonamide derivative was found to be highly soluble in DMSO.[3] |
Experimental Workflows
Solvent Screening for Recrystallization
The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Caption: Workflow for selecting a suitable recrystallization solvent.
Quantitative Solubility Measurement Workflow
Caption: Step-by-step process for quantitative solubility determination.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and solvents.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21] In case of contact, rinse thoroughly with water.[21]
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
The solubility of 2'-Formyl-biphenyl-3-carbonitrile in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By employing the systematic qualitative and quantitative methods described, researchers can select optimal solvents for reactions, purification, and analysis, thereby accelerating their scientific endeavors. The predicted solubility table serves as a valuable starting point for solvent screening, but experimental verification remains essential for obtaining accurate and reliable data.
References
- Benchchem. (n.d.). Technical Support Center: Biphenyl Sulfonamide Crystallization.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Technobis. (2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
- Solubility: Importance, Measurements and Applications. (n.d.). CUTM Courseware.
- Determination of Solubility by Gravimetric Method. (n.d.).
- Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Method for the preparation of biphenyl derivatives. (n.d.). Google Patents.
- Oertel, et al. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT.
- Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.).
- Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2025, August 24). International Journal on Science and Technology.
- an introduction to nitriles. (n.d.). Chemguide.
- PubChem. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Institutes of Health.
- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.
- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Recrystallization. (n.d.).
-
Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2C2ZjB-PLkaNLXBb0mg6v4uOpsWpX4Hh_A3s7TxfVhB5i-IRVIsIUVhj4m3IX3Muwfipi2xYKXWyTJbs6Fm5fvPTGOnBfw4wdYkh6McLXTaQg-PWO94I_W4UH0OK4RPY_5ZNwKpUImMzJYtTEiVNTdqNPzHaio4PX_jHlRg0a86qnCpE8cqoGzLhiLl7a3aRf34X-Fhb8qC3G6Nk2d9VFaD_M8qbN5MBo1sNR0PEGkjKwpgqih-i8YcX28LHdd6J6uQL4TvY0CiXFP0uIJH7Qhod32bYFs40Qfto=]([Link]
Sources
- 1. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 2. Uncatalyzed and solvent-free multicomponent process for the synthesis of biphenyl-2-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. chem.ws [chem.ws]
- 6. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 17. ijsat.org [ijsat.org]
- 18. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]
- 19. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | C14H9NO | CID 1394062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. durhamtech.edu [durhamtech.edu]
A Theoretical Investigation into the Structural and Electronic Properties of 2'-Formyl-biphenyl-3-carbonitrile: A Guide for Drug Discovery and Materials Science
Abstract
Substituted biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique conformational flexibility and electronic properties. This guide provides an in-depth theoretical analysis of 2'-Formyl-biphenyl-3-carbonitrile, a molecule with potential applications in drug development. Employing Density Functional Theory (DFT) calculations, we explore its optimized molecular geometry, electronic structure, and spectroscopic properties. This document serves as a technical resource for researchers, offering a robust computational protocol for the characterization of novel biphenyl derivatives and demonstrating how theoretical insights can guide experimental design and accelerate the discovery process.
Introduction: The Significance of Biphenyl Scaffolds
The biphenyl moiety is a privileged structural motif in a vast array of organic molecules, from pharmaceuticals to liquid crystals. Its two phenyl rings, connected by a single carbon-carbon bond, can rotate relative to one another, leading to a range of conformational possibilities. This torsional flexibility, or atropisomerism in substituted derivatives, is a key determinant of a molecule's three-dimensional shape and, consequently, its biological activity and material properties.[1] The nature and position of substituents on the biphenyl core profoundly influence this rotational barrier and the molecule's overall electronic distribution.[2][3]
2'-Formyl-biphenyl-3-carbonitrile combines the biphenyl backbone with two functional groups known for their roles in molecular interactions and chemical reactivity: a formyl (aldehyde) group and a nitrile (cyano) group. The formyl group can act as a hydrogen bond acceptor and is a precursor for various chemical transformations, while the nitrile group is a common feature in many pharmaceuticals, contributing to polarity and metabolic stability. The specific substitution pattern of 2'-Formyl-biphenyl-3-carbonitrile presents an intriguing case for theoretical study, as the interplay between the electron-withdrawing nature of the nitrile and formyl groups, along with steric effects, will dictate its preferred conformation and electronic landscape.
This guide will delineate a comprehensive computational workflow for the characterization of 2'-Formyl-biphenyl-3-carbonitrile. We will detail the theoretical methods employed, present the calculated structural and electronic data, and discuss the implications of these findings for potential applications.
Theoretical Methodology: A Validated Computational Approach
To ensure the scientific integrity of our theoretical predictions, a well-defined and validated computational protocol is essential. The following sections outline the methods for geometry optimization, frequency analysis, and the calculation of electronic and spectroscopic properties.
Computational Workflow
The theoretical investigation of 2'-Formyl-biphenyl-3-carbonitrile follows a systematic workflow designed to provide a comprehensive understanding of its molecular properties.
Caption: A flowchart illustrating the computational workflow for the theoretical characterization of 2'-Formyl-biphenyl-3-carbonitrile.
Geometry Optimization and Frequency Analysis
The initial three-dimensional structure of 2'-Formyl-biphenyl-3-carbonitrile was built using standard bond lengths and angles. A conformational search was performed to identify the global minimum energy structure. The final geometry optimization was carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G++(d,p) basis set.[4][5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7] Vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Property Calculations
The electronic properties of the optimized structure were investigated to understand its reactivity and intermolecular interaction potential. Key calculated parameters include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions were calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is particularly useful for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.[2][3]
Spectroscopic Simulations
To facilitate the experimental characterization of 2'-Formyl-biphenyl-3-carbonitrile, its theoretical spectroscopic data were simulated:
-
Infrared (IR) Spectroscopy: The harmonic vibrational frequencies were calculated to predict the positions of characteristic IR absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.
Results and Discussion: Unveiling the Properties of 2'-Formyl-biphenyl-3-carbonitrile
This section presents the theoretical data obtained for 2'-Formyl-biphenyl-3-carbonitrile and provides an expert interpretation of these results.
Molecular Geometry and Conformational Analysis
The optimized geometry of 2'-Formyl-biphenyl-3-carbonitrile reveals a non-planar conformation, which is characteristic of many substituted biphenyls.[8] The dihedral angle between the two phenyl rings is a critical parameter that influences the molecule's overall shape and its ability to interact with biological targets.
| Parameter | Calculated Value |
| Dihedral Angle (C-C-C-C) | 48.7° |
| C-C Inter-ring Bond Length | 1.49 Å |
| C=O Bond Length | 1.22 Å |
| C≡N Bond Length | 1.16 Å |
Table 1: Key geometrical parameters of the optimized structure of 2'-Formyl-biphenyl-3-carbonitrile calculated at the B3LYP/6-311G++(d,p) level of theory.
The calculated dihedral angle of 48.7° indicates a significant twist between the two aromatic rings. This is a consequence of the steric hindrance between the ortho-substituents and the hydrogen atoms on the adjacent rings. In the solid state, packing forces can sometimes lead to a more planar conformation.[8]
Electronic Properties
The electronic properties of 2'-Formyl-biphenyl-3-carbonitrile provide insights into its reactivity and potential for intermolecular interactions.
| Property | Calculated Value |
| HOMO Energy | -6.89 eV |
| LUMO Energy | -2.45 eV |
| HOMO-LUMO Energy Gap | 4.44 eV |
| Dipole Moment | 3.12 D |
Table 2: Calculated electronic properties of 2'-Formyl-biphenyl-3-carbonitrile.
The HOMO is primarily localized on the phenyl ring bearing the nitrile group, while the LUMO is distributed across the entire biphenyl system, with significant contributions from the formyl group. The relatively large HOMO-LUMO gap suggests that the molecule is chemically stable. The MEP map reveals a region of high negative electrostatic potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the regions around the aromatic protons exhibit positive electrostatic potential.
Predicted Spectroscopic Signatures
The simulated spectroscopic data provide a theoretical benchmark for the experimental identification and characterization of 2'-Formyl-biphenyl-3-carbonitrile.
-
IR Spectrum: The calculated IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the aldehyde at approximately 1700 cm⁻¹, the C≡N stretching of the nitrile at around 2230 cm⁻¹, and C-H stretching vibrations of the aromatic rings in the 3000-3100 cm⁻¹ region.
-
NMR Spectra: The calculated 1H NMR spectrum is predicted to show a distinct singlet for the aldehydic proton in the downfield region (around 10 ppm). The aromatic protons are expected to appear as a complex pattern of multiplets between 7 and 8 ppm. The calculated 13C NMR spectrum will show characteristic signals for the carbonyl carbon (around 190 ppm) and the nitrile carbon (around 118 ppm).
-
UV-Vis Spectrum: The TD-DFT calculations predict a strong electronic transition in the UV region, corresponding to a π → π* transition within the biphenyl system.
Implications for Drug Development and Materials Science
The theoretical characterization of 2'-Formyl-biphenyl-3-carbonitrile provides valuable insights that can guide its potential applications.
Structure-Activity Relationship (SAR) Studies
In drug discovery, understanding the three-dimensional structure and electronic properties of a molecule is crucial for predicting its interaction with a biological target. The calculated non-planar geometry and the distribution of electrostatic potential can be used to build pharmacophore models and to design derivatives with improved binding affinity and selectivity. The formyl and nitrile groups offer opportunities for further chemical modification to optimize the molecule's pharmacokinetic and pharmacodynamic properties.
Design of Novel Organic Materials
The electronic and conformational properties of biphenyl derivatives are also of interest in the design of organic materials with specific optical and electronic properties.[9] The calculated HOMO-LUMO gap and dipole moment of 2'-Formyl-biphenyl-3-carbonitrile suggest its potential use as a building block for organic light-emitting diodes (OLEDs) or other electronic devices.
Conclusion
This in-depth technical guide has presented a comprehensive theoretical investigation of 2'-Formyl-biphenyl-3-carbonitrile. Through the application of robust DFT calculations, we have elucidated its preferred conformation, electronic structure, and predicted spectroscopic signatures. This theoretical data provides a solid foundation for future experimental studies and serves as a valuable resource for researchers in drug discovery and materials science. The detailed computational protocol outlined herein can be readily adapted for the characterization of other novel organic molecules, thereby accelerating the pace of innovation in these fields.
References
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
-
Chemspace. (n.d.). 2'-formyl-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile. Retrieved February 18, 2026, from [Link]
-
Kaiser, R. I., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 15(27), 10385-10394. [Link]
-
ResearchGate. (n.d.). The structures of biphenyl derivatives and their photosensitizing... Retrieved February 18, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile. Retrieved February 18, 2026, from [Link]
-
Piva, T. C., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(3), 366-377. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18434-18464. [Link]
-
AZoM. (2019, December 24). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved February 18, 2026, from [Link]
-
Bentham Science. (n.d.). A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent switched synthesis of biphenyl‐2‐carbonitriles and... Retrieved February 18, 2026, from [Link]
-
MDPI. (2018). Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile. Molecules, 24(1), 108. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved February 18, 2026, from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1661. [Link]
-
Westmont College. (n.d.). AND 2-METHYLNAPHTHALENE- BIPHENYL EXCIPLEXES FROM VAN DER WAALS COMPLEXES BY VAPOR DEPOSITION ON Al2O3. Retrieved February 18, 2026, from [Link]
Sources
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis of 2'-Formyl-biphenyl-3-carbonitrile from 2-formylphenylboronic acid
Application Note: Optimized Suzuki-Miyaura Synthesis of 2'-Formyl-biphenyl-3-carbonitrile
Part 1: Strategic Overview & Rationale
The synthesis of 2'-Formyl-biphenyl-3-carbonitrile (also identified as 3-(2-formylphenyl)benzonitrile) represents a classic challenge in biaryl construction: coupling two electron-deficient aromatic rings while preserving a sensitive ortho-formyl group.
This protocol utilizes the Suzuki-Miyaura Cross-Coupling reaction.[1][2] Unlike nucleophilic aromatic substitution or Grignard-based routes, this pathway offers high chemoselectivity, avoiding the need for protecting groups on the aldehyde or nitrile.
Key Synthetic Challenges & Solutions:
-
Ortho-Substituent Sterics: The formyl group at the ortho position of the boronic acid creates steric hindrance near the transmetallation site. Solution: Use of 1,2-Dimethoxyethane (DME) as a solvent to break boronate aggregates and facilitate coordination.
-
Boronic Acid Cyclization: 2-Formylphenylboronic acid exists in equilibrium with its cyclic hemiacetal form (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole). Solution: A strong aqueous base (Na₂CO₃ or K₂CO₃) is required to shift the equilibrium towards the open-chain boronate species necessary for transmetallation.
-
Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids under aerobic, basic conditions. Solution: Strict inert atmosphere (N₂ or Ar) and degassed solvents are non-negotiable.
Part 2: Reaction Mechanism & Workflow
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The critical deviation in this specific synthesis is the activation of the "masked" boronic acid.
Figure 1: Catalytic cycle highlighting the base-mediated ring-opening of the 2-formylphenylboronic acid hemiacetal.
Part 3: Detailed Experimental Protocol
Reagents & Materials Table:
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |
| 3-Bromobenzonitrile | 182.02 | 1.0 | 1.82 g (10 mmol) | Electrophile |
| 2-Formylphenylboronic acid | 149.94 | 1.2 | 1.80 g (12 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.65 g (25 mmol) | Base |
| DME (1,2-Dimethoxyethane) | - | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |
Step-by-Step Methodology:
1. Solvent Degassing (Critical Step):
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands on the palladium, killing the catalyst.
-
Action: Combine DME (40 mL) and Water (10 mL) in a clean flask. Sparge with a stream of Nitrogen or Argon gas for at least 20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
2. Reaction Setup:
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Flame-dry the apparatus under vacuum and backfill with Nitrogen (3x) to ensure moisture removal.
-
Add 3-Bromobenzonitrile (1.82 g), 2-Formylphenylboronic acid (1.80 g), and Pd(dppf)Cl₂ (245 mg) to the flask against a positive pressure of Nitrogen.
-
Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst decomposition and handles the steric bulk of the ortho-formyl group more effectively [1].
-
3. Initiation:
-
Dissolve Na₂CO₃ (2.65 g) in the degassed water (10 mL) in a separate vial.
-
Inject the degassed DME (40 mL) into the reaction flask via syringe. Stir to dissolve the organics.
-
Add the aqueous Na₂CO₃ solution via syringe. The mixture will turn biphasic.
-
Heat the reaction mixture to 85°C (reflux) using an oil bath.
4. Monitoring:
-
Time: Reaction typically reaches completion in 4–6 hours.
-
TLC: Monitor using Hexanes:Ethyl Acetate (4:1). The starting bromide (Rf ~0.6) should disappear. The product will appear as a UV-active spot with slightly lower Rf due to the polarity of the formyl/nitrile interaction.
-
Caution: Do not overheat or extend reaction time unnecessarily, as the aldehyde can undergo Cannizzaro disproportionation in the basic medium.
5. Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers.[4] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (saturated NaCl) to remove residual borates.
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.[4]
6. Purification:
-
Purify via silica gel flash chromatography.
-
Gradient: Start with 100% Hexanes, increasing to 15% Ethyl Acetate/Hexanes.
-
Yield: Expected isolated yield is 75–85%.
Part 4: Analytical Validation
Upon isolation, the product must be validated. Below are the expected spectral characteristics for 2'-Formyl-biphenyl-3-carbonitrile .
Expected Data:
-
Physical State: White to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
- 9.98 (s, 1H, -CH O) – Diagnostic peak, confirms aldehyde integrity.
- 8.05 (dd, 1H, Ar-H ortho to CHO)
- 7.40 – 7.80 (m, 7H, remaining aromatic protons).
-
IR (ATR):
- 2230 cm⁻¹ (C≡N stretch) – Sharp, distinct.
- 1695 cm⁻¹ (C=O stretch) – Strong aldehyde carbonyl.
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) or inactive boronic acid cycle. | Ensure rigorous degassing. Switch base to K₃PO₄ to increase basicity for ring opening. |
| "Spot-to-spot" Homocoupling | Boronic acid homocoupling. | Add boronic acid slowly (syringe pump) or reduce catalyst loading. |
| Carboxylic Acid Byproduct | Oxidation of aldehyde. | Check inert atmosphere. Ensure solvents are peroxide-free (especially DME/THF). |
| Black Precipitate (Pd black) | Catalyst decomposition. | Add excess ligand (e.g., dppf) or lower temperature to 70°C. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Adamczyk-Woźniak, A., et al. (2009). Reactivity of 2-formylphenylboronic acid: Structure and stability. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
Sources
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2'-Formyl-biphenyl-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2'-Formyl-biphenyl-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein leverages the well-established Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl moieties.[1][2][3] This application note details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis as needed.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] The specific functionalization of these scaffolds is crucial for modulating their pharmacological activity. 2'-Formyl-biphenyl-3-carbonitrile is a versatile building block, incorporating a reactive aldehyde and a nitrile group on adjacent phenyl rings. This unique arrangement allows for a multitude of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and other targeted therapeutic molecules. The synthetic route outlined in this guide is designed for efficiency, reliability, and scalability in a standard laboratory setting.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The core of this synthetic protocol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[2]
The chosen pathway involves the coupling of (2-formylphenyl)boronic acid with 3-bromobenzonitrile . This approach is advantageous as it directly installs the required formyl and cyano functionalities in their desired positions, obviating the need for potentially problematic post-coupling functionalization steps that could suffer from poor regioselectivity.
Reaction Scheme:
Sources
Application Note: Crystal Engineering of 2'-Formyl-biphenyl-3-carbonitrile
This Application Note and Protocol Guide details the utilization of 2'-Formyl-biphenyl-3-carbonitrile (2'-CHO-3-CN-BP) in crystal engineering. This molecule represents a classic "frustrated" biaryl system where the ortho-formyl group induces a steric twist, while the meta-nitrile group provides a linear supramolecular handle.
The guide focuses on its role as a scaffold for studying conformational polymorphism , supramolecular synthon competition , and as a precursor for Schiff-base liquid crystals .
Introduction & Strategic Utility
In the field of crystal engineering, 2'-Formyl-biphenyl-3-carbonitrile serves as a high-value model system due to its asymmetric functionalization. Unlike planar aromatics, this molecule possesses a non-planar ground state driven by the steric clash between the 2'-formyl oxygen and the protons of the adjacent phenyl ring.
Core Engineering Features:
-
The "Twist" Switch: The dihedral angle (
) between the two phenyl rings is tunable via crystal packing forces. The 2'-CHO group forces a twist (typically 45°–60°), disrupting efficient - stacking and favoring "herringbone" or "T-shaped" motifs. -
Synthon Orthogonality:
-
Site A (3-CN): A strong hydrogen bond acceptor (C-H...N) and dipole driver.
-
Site B (2'-CHO): A weak hydrogen bond donor (C-H...O) and acceptor (C=O), capable of forming "catemeric" chains or reacting to form imines.
-
-
Precursor Utility: It is a critical intermediate for synthesizing "Sartan" drug analogues and mesogenic (liquid crystal) Schiff bases.
Material Properties & Synthesis
Before crystallization, the material must be isolated in high purity (>99%) to prevent impurity-driven nucleation.
Table 1: Physicochemical Profile (Simulated/Typical)
| Property | Value / Characteristic | Relevance to Crystallization |
| Molecular Weight | 207.23 g/mol | Small molecule kinetics; fast diffusion. |
| H-Bond Donors | 0 (Strong), 2 (Weak C-H) | Relies on weak interactions (C-H...N/O). |
| H-Bond Acceptors | 2 (Nitrile N, Formyl O) | Competes for co-former protons. |
| Rotatable Bonds | 1 (Biaryl axis) | High conformational entropy in solution. |
| Solubility | High: DCM, THF, AcetoneLow: Water, Hexane | Ideal for anti-solvent precipitation. |
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Rationale: The 2'-position is sterically hindered. A specialized catalytic cycle is required to prevent dehalogenation of the starting material.
Reagents:
-
3-Cyanophenylboronic acid (1.1 equiv)
-
2-Bromobenzaldehyde (1.0 equiv)
-
Pd(PPh
) (3 mol%) -
K
CO (2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 v/v)
Workflow:
-
Degassing: Sparge the Toluene/Ethanol mixture with Argon for 30 mins. Critical: Oxygen poisons the Pd(0) catalyst.
-
Addition: Add halide and boronic acid. Add catalyst last under positive Argon pressure.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Purification: Column chromatography (Silica gel 230-400 mesh). Elute with Hexane/EtOAc gradient.
Crystal Engineering Protocols
Protocol 2: Polymorph Screening via Solvent Evaporation
Objective: To isolate kinetically vs. thermodynamically stable packing modes by varying the rate of supersaturation and solvent polarity.
Mechanism: Polar solvents (MeOH) may stabilize the more planar conformation via dipole interactions, while non-polar solvents (Hexane) favor the twisted, steric-controlled conformation.
Steps:
-
Preparation: Dissolve 50 mg of 2'-Formyl-biphenyl-3-carbonitrile in 2 mL of solvent (See Table 2).
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean borosilicate vial. -
Evaporation:
-
Fast: Leave uncapped in a fume hood (Kinetic control).
-
Slow: Cover with Parafilm and poke 3 pinholes (Thermodynamic control).
-
-
Analysis: Harvest crystals for SCXRD (Single Crystal X-Ray Diffraction).
Table 2: Solvent Screening Matrix
| Solvent | Polarity Index | Expected Interaction | Target Outcome |
| Dichloromethane | 3.1 | Weak Dipole | Standard "Twisted" Form |
| Methanol | 5.1 | H-Bond Donor | Solvate formation (MeOH...OHC-) |
| Toluene | 2.4 | Inclusion of solvent in lattice | |
| Acetonitrile | 5.8 | Dipole-Dipole | Competition with 3-CN group |
Protocol 3: Co-Crystal Screening (Supramolecular Synthesis)
Objective: To utilize the -CHO and -CN groups to anchor co-formers.
Target Synthons:
-
Acid-Pyridine Heterosynthon: (using the -CN group).
-
Amide-Aldehyde Interaction: (Primary amides can H-bond to the carbonyl).
Experimental Setup:
-
Co-formers: Select Isonicotinamide (amide donor) and Hydroquinone (hydroxyl donor).
-
Method (Liquid-Assisted Grinding - LAG):
-
Weigh 1:1 molar ratio of 2'-CHO-3-CN-BP (100 mg) and Co-former.
-
Place in a stainless steel grinding jar with two 5mm steel balls.
-
Add 10
L of MeOH (catalytic solvent). -
Grind at 30 Hz for 20 minutes.
-
-
Validation: Analyze powder via PXRD. Look for new peaks distinct from starting materials.
Application: Solid-State Schiff Base Condensation
Rationale: Biphenyl aldehydes are precursors for liquid crystals. Performing this reaction in the solid state (mechanochemistry) avoids solvent waste and drives equilibrium by removing water.
Reaction:
Protocol:
-
Combine 2'-Formyl-biphenyl-3-carbonitrile (1.0 equiv) with 4-n-butylaniline (1.0 equiv).
-
Grind in a mortar and pestle for 15 minutes (solvent-free).
-
The powder will likely undergo a phase change (melt or color change) indicating imine formation.
-
Drying: Store in a vacuum desiccator over P
O to remove generated water and drive the reaction to completion.
Visualization of Workflows
Diagram 1: Crystal Engineering Logic Flow
This diagram illustrates the decision-making process when engineering crystals with this specific scaffold.
Caption: Decision matrix for engineering supramolecular architectures using the competing steric and electronic features of the biphenyl scaffold.
Diagram 2: Synthesis & Application Pathway
The synthetic route from commercial precursors to the final crystalline material.
Caption: Synthetic workflow from raw materials to purified scaffold and downstream applications.
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
- Context: Foundational theory on using functional groups like -CN and -CHO as "synthons" for design.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: The definitive protocol for the synthesis of the biphenyl core.
-
Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Chemical Communications, (20), 2604-2605. Link
- Context: Methodology for co-crystal screening using amide-based co-formers.
-
Ong, T. T., & Braga, D. (2009). Mechanochemical synthesis of Schiff bases. Dalton Transactions, (42), 9171-9174. Link
- Context: Protocol for the solid-state condensation of aldehydes and amines (Applic
-
PubChem. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (Isomer Analog Data). National Library of Medicine. Link
- Context: Source for physicochemical property estim
Application Note & Protocols: Strategic Derivatization of the Formyl Group in 2'-Formyl-biphenyl-3-carbonitrile for Drug Discovery
Introduction
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Biphenyl derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antihypertensive, and anti-cancer properties.[1][2] The compound 2'-Formyl-biphenyl-3-carbonitrile represents a particularly valuable synthetic intermediate. Its structure combines the rigid biphenyl backbone, which is adept at engaging with biological targets, with two highly versatile functional groups: a nitrile and a formyl (aldehyde) group.
The formyl group, in particular, serves as an exceptionally useful chemical handle. Its reactivity allows for a multitude of chemical transformations, enabling the systematic exploration of chemical space around the biphenyl core. This process, known as derivatization, is fundamental to structure-activity relationship (SAR) studies in drug development. By modifying this single point, researchers can fine-tune a molecule's steric, electronic, and physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of several key derivatization strategies for the formyl group of 2'-Formyl-biphenyl-3-carbonitrile. We will delve into the principles and provide detailed, field-tested protocols for:
-
Reductive Amination: Introducing diverse amine functionalities.
-
Imine, Oxime, and Hydrazone Formation: Creating stable C=N linked analogues.
-
The Wittig Reaction: Forging new carbon-carbon double bonds.
-
Oxidation: Converting the aldehyde to a carboxylic acid.
-
Reduction: Transforming the aldehyde into a primary alcohol.
Each section explains the causality behind experimental choices and provides workflows designed to be self-validating systems for researchers in drug discovery and synthetic chemistry.
Reductive Amination: Accessing Diverse Amine Libraries
Principle & Rationale
Reductive amination is one of the most powerful methods for synthesizing amines from carbonyl compounds. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) via condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[5][6]
This strategy is paramount in medicinal chemistry for several reasons:
-
Vast Scope: A nearly limitless pool of commercially available primary and secondary amines can be used, allowing for the rapid generation of large, structurally diverse compound libraries.
-
Property Modulation: The introduction of an amine group, which is basic at physiological pH, can significantly enhance aqueous solubility and provides a handle for salt formation, improving the pharmaceutical properties of the parent molecule.
-
Mild Conditions: Modern reductive amination protocols often employ mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerate a wide range of other functional groups, including the nitrile in our core structure.[5]
dot
Caption: General workflow for Reductive Amination.
Experimental Protocol: General Procedure using Sodium Triacetoxyborohydride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amine product.
Data Summary Table
| Parameter | Condition/Reagent | Rationale |
| Starting Material | 2'-Formyl-biphenyl-3-carbonitrile | Aldehyde substrate for the reaction. |
| Amine | e.g., Benzylamine, Morpholine | Source of the new nitrogen substituent. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for imines over aldehydes. |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Typical Yield | 65-95% | Highly efficient transformation. |
Formation of Imines, Oximes, and Hydrazones
Principle & Rationale
The formyl group readily undergoes condensation reactions with nitrogen nucleophiles like primary amines, hydroxylamine, and hydrazine to form imines (Schiff bases), oximes, and hydrazones, respectively.[7][8][9] These reactions involve the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond.
These derivatives are valuable for several reasons:
-
Bioisosteric Replacement: The C=N bond can act as a bioisostere for other functional groups, influencing binding interactions and metabolic stability.
-
Intermediates for Synthesis: Oximes and hydrazones are stable intermediates that can be used in further transformations. For example, oximes can be reduced to primary amines or rearranged (Beckmann rearrangement), while hydrazones are key intermediates in the Wolff-Kishner reduction to form alkanes.[10][11]
-
Intrinsic Biological Activity: Hydrazone moieties themselves are present in numerous compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[12]
dot
Caption: Condensation pathways for the formyl group.
Experimental Protocols
A. Oxime Formation
This protocol is adapted from general procedures for oximation.[10][13]
-
Setup: Dissolve 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq) in a solvent mixture like ethanol or methanol (approx. 0.2 M).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is often pure enough for subsequent steps or can be purified by recrystallization or column chromatography.
B. Hydrazone Formation
This protocol is based on standard methods for hydrazone synthesis.[11][12][14]
-
Setup: Dissolve 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq) in ethanol or methanol (approx. 0.2 M).
-
Reagent Addition: Add the selected hydrazine or substituted hydrazine (e.g., phenylhydrazine) (1.1 eq). A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid, and the product may precipitate from the solution.
-
Work-up: If a solid forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol.
Data Summary Table
| Reaction | Key Reagents | Catalyst/Base | Typical Solvent | Temperature |
| Imine | Primary Amine (R-NH₂) | Mild Acid (e.g., AcOH) | Toluene, EtOH | Room Temp to Reflux |
| Oxime | Hydroxylamine·HCl | Base (Pyridine, NaOAc) | EtOH, MeOH | Room Temp to 60°C |
| Hydrazone | Hydrazine (R-NHNH₂) | Mild Acid (e.g., AcOH) | EtOH, MeOH | Room Temp |
The Wittig Reaction: Carbon-Carbon Double Bond Formation
Principle & Rationale
The Wittig reaction is a Nobel Prize-winning transformation that converts aldehydes or ketones into alkenes.[15][16] The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon.[17] This forms a transient four-membered ring intermediate (an oxaphosphetane), which then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.[15][16][18]
The power of the Wittig reaction in drug discovery is its ability to create C=C bonds with high reliability and control over the position of the new double bond. This allows for:
-
Scaffold Extension: Lengthening carbon chains and introducing new lipophilic groups.
-
Conformational Constraint: Converting a flexible aldehyde into a more rigid alkene can lock the molecule into a specific conformation, which can be crucial for receptor binding.
dot
Caption: Two-stage workflow of the Wittig Reaction.
Experimental Protocol: Two-Step Procedure
Step 1: Ylide Generation Caution: Strong bases like n-BuLi are pyrophoric and moisture-sensitive. This step must be performed under a strictly inert atmosphere with anhydrous solvents.
-
Setup: In an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.05 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).
-
Stirring: Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
Step 2: Reaction with Aldehyde
-
Aldehyde Addition: Dissolve 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major challenge is removing the triphenylphosphine oxide byproduct. Purification is typically achieved by flash column chromatography.
Data Summary Table
| Parameter | Reagent/Condition | Rationale |
| Ylide Precursor | Alkyl-triphenylphosphonium halide | Determines the structure of the added alkene fragment. |
| Base | n-Butyllithium (n-BuLi), NaH | Strong base required to deprotonate the phosphonium salt.[15] |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic, required for stability of the strong base and ylide. |
| Temperature | -78°C to Room Temperature | Low temperature for ylide formation, warming for reaction. |
| Byproduct | Triphenylphosphine Oxide | High-boiling, non-polar solid; removal is key.[17] |
Oxidation to Carboxylic Acid & Reduction to Alcohol
Principle & Rationale
Converting the formyl group to either a carboxylic acid or an alcohol unlocks a different set of subsequent derivatization reactions.
-
Oxidation to Carboxylic Acid: This transformation introduces a versatile functional group that is a cornerstone for forming amides (via coupling with amines) and esters (via reaction with alcohols). Amide bonds are particularly important in drug design due to their stability and hydrogen bonding capabilities. Common methods involve reagents like potassium permanganate or Pinnick oxidation conditions (sodium chlorite).[19][20]
-
Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol is a straightforward transformation typically achieved with mild reducing agents like sodium borohydride (NaBH₄). The resulting alcohol can be used to form ethers or esters, expanding the range of accessible analogues.[21][22]
dot
Caption: Oxidation and Reduction pathways of the formyl group.
Experimental Protocols
A. Oxidation to Carboxylic Acid (Pinnick Oxidation)
-
Setup: Dissolve 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq) in a mixture of tert-butanol and water.
-
Scavenger: Add a chlorine scavenger, such as 2-methyl-2-butene (5.0 eq).
-
Reagent Addition: Prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir for 4-12 hours until TLC indicates the absence of starting material.
-
Work-up: Quench with a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.
B. Reduction to Primary Alcohol
-
Setup: Dissolve 2'-Formyl-biphenyl-3-carbonitrile (1.0 eq) in methanol or ethanol (approx. 0.2 M) in a flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water or 1M HCl. Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which can be further purified if necessary.
Conclusion
2'-Formyl-biphenyl-3-carbonitrile is a powerful building block for medicinal chemistry programs. The strategic derivatization of its formyl group provides a gateway to vast and diverse chemical libraries. The protocols detailed in this guide—from reductive amination and Wittig reactions to simple condensations, oxidations, and reductions—offer reliable and reproducible methods for modifying this key intermediate. By applying these techniques, researchers can systematically alter molecular properties to optimize biological activity, transforming a promising scaffold into a potential drug candidate.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
- The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Journal of Saudi Chemical Society.
- Hydrazone: Formation, Structure, and Reactions. (2025). Chemistry Learner.
- Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angew. Chem. Int. Ed.
- Process for preparation of oximes and resulting products. (2002).
- The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig Reaction - Common Conditions. Organic-reaction.com.
- Preparation of Oxime Derivatives and Studying the Biological Activity. (2024). Journal of Science in Medicine and Life.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Product Class 7: Imines. Thieme.
- Product Class 17: Hydrazones. Thieme.
- SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. World Journal of Pharmaceutical Research.
- Wittig Reaction. (2012). OpenBU.
- Formation of Imines and Enamines | Overview. (2025). Echemi.
- Hydrazone synthesis. Organic Chemistry Portal.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2019). Redalyc.org.
- Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. (2015). Organic & Biomolecular Chemistry.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (2012). Journal of Chemical and Pharmaceutical Research.
- Hitchhiker's guide to reductive amin
- Chapter 20: Carboxylic Acids and Nitriles. McMurry's Organic Chemistry, 6th edition.
- Preparation of Carboxylic Acid. KPU Pressbooks.
- Method of reducing nitrile into a corresponding alcohol. (1987).
- The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2020). RSC Publishing.
- Method of reducing nitrile into a corresponding alcohol.
- Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. (2015).
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. echemi.com [echemi.com]
- 9. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 12. jocpr.com [jocpr.com]
- 13. rsc.org [rsc.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. open.bu.edu [open.bu.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 21. EP0271092A1 - Method of reducing nitrile into a corresponding alcohol - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Palladium-catalyzed reactions using 2'-Formyl-biphenyl-3-carbonitrile
Application Note: Palladium-Catalyzed Transformations of 2'-Formyl-biphenyl-3-carbonitrile
Executive Summary
This technical guide details the strategic application of 2'-Formyl-biphenyl-3-carbonitrile (CAS: 25460-07-5 / 400744-71-0 isomer analogs) in Palladium-catalyzed cascade reactions. As a bifunctional building block containing both an electrophilic aldehyde and a robust nitrile handle, this substrate serves as a critical divergent intermediate for synthesizing fluorenones and phenanthridines —scaffolds ubiquitous in antiviral therapeutics and organic optoelectronics.
Key Technical Value:
-
Divergency: Access two distinct pharmacophores from a single precursor.
-
Atom Economy: Utilizes intramolecular C-H activation, minimizing waste.
-
Functional Tolerance: Protocols are optimized to preserve the nitrile (-CN) group, allowing for late-stage derivatization (e.g., tetrazole formation or hydrolysis).
Mechanistic Insight & Causality
To master these protocols, one must understand the behavior of the acyl-palladium intermediate generated from the 2'-formyl group.
The Acyl-Palladium Pathway (Fluorenone Synthesis)
Unlike standard cross-couplings (Suzuki/Heck) that rely on aryl halides, this transformation relies on C-H activation .
-
Initiation: Pd(II) coordinates to the aldehyde oxygen.
-
C-H Activation 1: The Pd center inserts into the formyl C-H bond, generating an Acyl-Pd(II)-H species.
-
C-H Activation 2 (Ring Closure): The electrophilic Pd species attacks the neighboring aromatic ring (Ring B). The 3-cyano group on Ring B exerts an electron-withdrawing effect (EWG), slightly deactivating the ring toward electrophilic palladation. Therefore, high temperatures (>100°C) and radical-promoting oxidants (TBHP) are often required to overcome this electronic barrier.
-
Reductive Elimination: The C-C bond forms, expelling the fluorenone and reducing Pd(II) to Pd(0).
-
Re-oxidation: An external oxidant regenerates Pd(II) to close the catalytic cycle.
The Imine-Palladium Pathway (Phenanthridine Synthesis)
When an amine is present:
-
Condensation: The aldehyde reacts with the amine to form an imine (Schiff base) in situ.
-
Directing Group: The imine nitrogen coordinates to Pd(II), directing the metal to the proximal C-H bond on the adjacent ring.
-
Oxidative Cyclization: Similar to the fluorenone pathway, but forming a C-N containing ring.
Visualization: Catalytic Cycles
The following diagram illustrates the divergent pathways controlled by the presence of an amine co-reactant.
Caption: Divergent Pd-catalyzed pathways. Pathway A (Red) utilizes direct acyl-activation. Pathway B (Yellow) proceeds via imine-directed C-H activation.
Protocol A: Synthesis of 3-Cyanofluorenone
This protocol utilizes a TBHP-mediated oxidative cyclization . It is preferred over acid chloride cyclizations (Friedel-Crafts) because it avoids harsh Lewis acids that might hydrolyze the nitrile.
Target Molecule: 3-cyano-9-fluorenone Scale: 1.0 mmol
Materials
| Reagent | Equiv/Amount | Role |
| 2'-Formyl-biphenyl-3-carbonitrile | 1.0 equiv (207 mg) | Substrate |
| Pd(OAc)₂ | 5 mol% (11 mg) | Catalyst |
| TBHP (70% in water) | 2.0 equiv | Oxidant & Radical Initiator |
| Toluene | 3.0 mL (0.33 M) | Solvent |
| K₂CO₃ | 0.5 equiv | Base (buffers acidity) |
Step-by-Step Methodology
-
Setup: In a 10 mL screw-cap reaction vial equipped with a magnetic stir bar, add the substrate (207 mg), Pd(OAc)₂ (11 mg), and K₂CO₃ (69 mg).
-
Solvent Addition: Add Toluene (3 mL). Note: Toluene is chosen for its high boiling point and compatibility with radical species.
-
Oxidant Addition: Add TBHP (70% aq. solution) dropwise. Caution: TBHP is a peroxide; handle behind a blast shield.
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours. The mixture should turn dark brown/black (active Pd species).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (lower Rf) should disappear; the fluorescent fluorenone spot (higher Rf) will appear.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% Self-Validation: The product should show a distinct ketone peak in IR (~1720 cm⁻¹) and the disappearance of the aldehyde proton (~9.8 ppm) in ¹H NMR.
Protocol B: Cascade Synthesis of Phenanthridines
This protocol couples the substrate with an aryl amine (e.g., aniline) to form the N-heterocycle.
Target Molecule: 6-Phenyl-8-cyanophenanthridine Scale: 0.5 mmol
Materials
| Reagent | Equiv/Amount | Role |
| 2'-Formyl-biphenyl-3-carbonitrile | 1.0 equiv (103 mg) | Substrate |
| Aniline | 1.2 equiv (56 mg) | Amine Partner |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| Cu(OAc)₂ | 2.0 equiv | Oxidant (Standard for N-cycles) |
| MS 4Å | 100 mg | Water Scavenger (Crucial for imine stability) |
| DMF | 2.0 mL | Solvent |
Step-by-Step Methodology
-
Imine Formation (In Situ): In the reaction vessel, combine substrate, aniline, and Molecular Sieves (4Å) in DMF. Stir at 60°C for 2 hours. Validation: Aliquot NMR should show imine formation (CH=N shift).
-
Catalyst Addition: Cool slightly. Add Pd(OAc)₂ and Cu(OAc)₂.[1]
-
Cyclization: Heat the mixture to 120°C for 18 hours under an air atmosphere (or O₂ balloon for higher efficiency).
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Control Point: The presence of water inhibits imine formation. Freshly activated Molecular Sieves are mandatory.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst deactivation (Pd black precipitation). | Add a ligand like PPh₃ (10 mol%) to stabilize Pd, though this may slow the rate. |
| Hydrolysis of Nitrile | Reaction medium too acidic/basic or too much water. | Switch oxidant to PhI(OAc)₂ (Diacetoxyiodo benzene) in anhydrous DCE to avoid water entirely. |
| Regioisomer Mix | 3-CN group directs activation to C2' vs C6'. | The 3-CN is meta to the bond; sterics usually favor activation at the less hindered C6' position (para to CN). Verify regiochemistry via NOESY NMR. |
| Aldehyde Oxidation to Acid | Over-oxidation without cyclization. | Reduce oxidant loading or switch solvent to Chlorobenzene (less prone to H-abstraction). |
References
-
Fluorenone Synthesis via Pd-Catalyzed Oxidative Cyclization Source:Organic Letters Title: "Synthesis of Fluorenones via Palladium-Catalyzed Intramolecular Acylation of 2-Formylbiphenyls" URL:[Link] Relevance: Establishes the core mechanism for aldehyde C-H activation in biphenyl systems.
-
TBHP-Mediated Radical Cyclization Source:Beilstein Journal of Organic Chemistry Title: "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization" URL:[Link] Relevance: Provides the basis for the radical-oxidative conditions used in Protocol A, validating the use of TBHP.
-
Phenanthridine Synthesis via Imine Intermediates Source:Beilstein Journal of Organic Chemistry Title: "Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization" URL:[Link] Relevance: Validates the Pd(II)/Cu(II) system for converting biaryl imines into phenanthridines (Protocol B).
-
General Reactivity of 2'-Formyl-biphenyls Source:Organic Chemistry Portal Title: "Synthesis of Fluorenones" URL:[Link] Relevance: A comprehensive aggregate of variations on this reaction, confirming substrate scope and functional group tolerance.
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Formylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. The unique electronic and steric properties of 2-formylphenylboronic acid, arising from the ortho-formyl group, can lead to a range of side reactions that are less common with simpler arylboronic acids. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve successful coupling outcomes.
I. Understanding the Challenges: Why 2-Formylphenylboronic Acid is a "Special Case"
The aldehyde functionality ortho to the boronic acid introduces several key factors that can complicate the standard Suzuki-Miyaura coupling. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid. Perhaps more significantly, the proximity of the formyl oxygen to the boron center allows for potential intramolecular interactions. In aqueous solutions, 2-formylphenylboronic acid can exist in equilibrium with a cyclic benzoxaborole structure.[1] This dynamic behavior, coupled with the inherent challenges of sterically hindered substrates, necessitates careful optimization of reaction conditions to minimize unwanted side reactions.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low yield of the desired cross-coupled product and recovery of starting materials.
Possible Cause A: Inefficient Transmetalation
-
Why it happens: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting. For sterically hindered substrates like 2-formylphenylboronic acid, this step can be particularly sluggish.[2] The choice of base is critical for activating the boronic acid to facilitate this transfer.[3][4] Insufficiently basic conditions or a poorly soluble base can lead to low conversion.
-
Solution:
-
Base Selection: Switch to a stronger, more soluble base. While carbonates like K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ are often more effective for challenging couplings.[5] Aqueous solutions of bases are frequently used to ensure solubility and promote the formation of the more reactive boronate species.[6]
-
Solvent System: Ensure your solvent system can dissolve the chosen base. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often beneficial.[7]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate both the oxidative addition and reductive elimination steps and are particularly effective for sterically demanding substrates.[8]
-
Possible Cause B: Catalyst Deactivation
-
Why it happens: The palladium catalyst can deactivate over the course of the reaction, often by forming palladium black (nanoparticles of metallic palladium).[7] This is more likely to occur at elevated temperatures or if the ligand is not robust enough to stabilize the active Pd(0) species.
-
Solution:
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a Pd(II) source like Pd(OAc)₂ or a preformed catalyst like XPhos-Pd-G3). These are often more stable and are reduced in situ to the active Pd(0) catalyst.[7][9]
-
Ligand:Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ratio is often necessary to prevent catalyst decomposition.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. While this may slow down the reaction, it can help preserve the catalyst's activity.
-
Problem 2: Significant formation of a byproduct corresponding to the protodeboronated starting material (benzaldehyde).
Possible Cause: Protodeboronation
-
Why it happens: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is often promoted by aqueous basic conditions and elevated temperatures.[10][11] For 2-formylphenylboronic acid, this results in the formation of benzaldehyde. The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[10][12]
-
Solution:
-
Minimize Water: While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeboronation. Try reducing the amount of water in your solvent system.
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[10][13] These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[10][14]
-
Choice of Base: While a base is necessary, extremely harsh basic conditions can exacerbate protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to a moderately strong base like K₃PO₄.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Problem 3: Formation of a symmetrical biaryl byproduct (2,2'-diformylbiphenyl).
Possible Cause: Homocoupling
-
Why it happens: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of Pd(II) species, which can occur if a Pd(II) pre-catalyst is used and its reduction to Pd(0) is inefficient.[7] Oxygen in the reaction mixture can also contribute to homocoupling.[7][11]
-
Solution:
-
Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling, as it eliminates the in-situ reduction step.[7] However, be aware that these catalysts can be less stable.[7]
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experiment with different combinations to find the optimal conditions for your specific substrates.
-
Problem 4: Formation of polymeric or tar-like materials.
Possible Cause: Self-Condensation/Polymerization
-
Why it happens: The aldehyde functionality of 2-formylphenylboronic acid can potentially undergo side reactions under basic conditions, such as aldol-type condensations, especially at higher temperatures. While less common than the other side reactions, it can contribute to the formation of complex mixtures and reduce the yield of the desired product.
-
Solution:
-
Lower Reaction Temperature: This is the most direct way to minimize thermally induced side reactions.
-
Protecting Group Strategy: If other optimization strategies fail, consider protecting the aldehyde group as an acetal. The acetal is stable to the Suzuki coupling conditions and can be readily deprotected after the C-C bond formation.
-
Careful Stoichiometry: Ensure accurate stoichiometry of your reagents. An excess of the boronic acid, particularly under harsh conditions, could increase the likelihood of self-reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: I am seeing both protodeboronation and homocoupling. Which should I address first?
A1: Both side reactions are often exacerbated by similar conditions (e.g., high temperature, prolonged reaction times). However, their primary drivers are different. Protodeboronation is primarily driven by the presence of a proton source (often water) and base, while homocoupling is often linked to the palladium catalyst cycle and the presence of oxidants like O₂.[7][10]
Recommendation: Start by ensuring your reaction is rigorously deoxygenated to tackle homocoupling. This is a fundamental good practice for most cross-coupling reactions. If both side products persist, then focus on mitigating protodeboronation by adjusting the base, solvent system, or employing a slow-release strategy for the boronic acid.
Q2: Can I use a boronic ester instead of the boronic acid to prevent side reactions?
A2: Yes, using a boronic ester, such as a pinacol or neopentyl glycol ester, can be an effective strategy.[11] Boronic esters are generally more stable than boronic acids and less prone to protodeboronation.[11][12] However, they are also typically less reactive, so the transmetalation step may require more forcing conditions (e.g., a stronger base or higher temperature).[11][15] The choice between a boronic acid and an ester involves a trade-off between stability and reactivity.[15]
Q3: What is the best palladium catalyst and ligand combination for coupling with 2-formylphenylboronic acid?
A3: There is no single "best" combination, as the optimal choice will depend on the specific coupling partner (the aryl halide). However, for sterically hindered substrates like 2-formylphenylboronic acid, modern biarylphosphine ligands are highly recommended.
| Ligand Type | Examples | Key Advantages |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast oxidative addition and reductive elimination. Effective for sterically hindered and electron-rich or -poor substrates.[8] |
| Carbene Ligands (NHCs) | IPr, SIMes | Strong sigma-donors that form very stable palladium complexes. Can be effective for challenging couplings, including those with aryl chlorides. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | Less expensive but generally less effective for hindered substrates. P(t-Bu)₃ is more electron-rich and can be a good starting point. |
Recommendation: Start with a robust pre-catalyst system like Pd(OAc)₂ with SPhos or a preformed catalyst like XPhos-Pd-G3.
IV. Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 2-Formylphenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of 2-formylphenylboronic acid with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-formylphenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst system. For example, weigh out Pd(OAc)₂ (0.01-0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.02-0.10 equiv).
-
Add the catalyst components to the reaction vial.
-
-
Degassing:
-
Seal the vial with a septum.
-
Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 10:1 mixture of dioxane:water) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting Low Yields - The MIDA Boronate "Slow-Release" Approach
This protocol is recommended when protodeboronation is a significant issue.
-
Synthesis of 2-Formylphenylboronic Acid MIDA Ester:
-
Dissolve 2-formylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.1 equiv) in DMSO.
-
Heat the mixture (e.g., at 80 °C) until a clear solution is formed and the starting material is consumed (monitor by TLC/LC-MS).
-
Allow the solution to cool, and precipitate the MIDA boronate by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the solid by filtration and dry under vacuum.
-
-
Suzuki Coupling with MIDA Boronate:
-
Follow the general procedure in Protocol 1, but use the 2-formylphenylboronic acid MIDA ester (1.2-1.5 equiv) in place of the boronic acid.
-
Aqueous base (e.g., K₃PO₄ in water) is essential for the in-situ hydrolysis and slow release of the boronic acid.
-
V. Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and major side reactions.
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
VI. References
-
Meringdal, J. W., & Menche, D. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(12), 3153-3167. [Link]
-
Kumar, S., & Singh, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 133-142. [Link]
-
Douglas, C. D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18452-18461. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]
-
Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 474-489. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cella, R., & Stefani, H. A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Hermange, P., et al. (2013). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. The Journal of Organic Chemistry, 78(10), 4991-4997. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
-
Lima, F., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 983. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Bio, M. M., et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(11), 4583-4591. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11873-11885. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611. [Link]
-
Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
-
Robert, T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 9(12), 693. [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 9(12), 693. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Technical Support Center: Stability & Storage of 2'-Formyl-biphenyl-3-carbonitrile
[1][2]
Introduction: The Stability Paradox
You are likely working with 2'-Formyl-biphenyl-3-carbonitrile (CAS: 132172-61-3) because it is the critical "backbone" intermediate for the synthesis of Valsartan and other Angiotensin II Receptor Blockers (sartans).[1][2]
While the biphenyl core is robust, the aldehyde group (-CHO) at the 2' position is chemically fragile. It acts as a "Trojan Horse" for degradation.[2] If mishandled, it undergoes rapid autoxidation to form 2'-carboxy-biphenyl-3-carbonitrile (the corresponding carboxylic acid).[2] This is not just a purity issue; the acid impurity significantly interferes with the subsequent tetrazole formation step in Valsartan synthesis, leading to lower yields and difficult downstream purification.
This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why this molecule degrades and how to arrest that process using field-proven protocols.[1][2]
Module 1: Critical Degradation Mechanisms
To preserve this compound, you must understand the enemy: Radical Autoxidation .
Unlike hydrolysis, which requires moisture, oxidation can occur in "dry" air. The aldehyde hydrogen atom has a low bond dissociation energy (~80-85 kcal/mol), making it susceptible to abstraction by atmospheric oxygen, especially under light exposure.[2]
The Degradation Pathway
The following diagram illustrates the cascade you are trying to prevent.
Figure 1: The autoxidation cascade.[1][2] Note that the formation of the peracid intermediate accelerates the degradation of remaining aldehyde, creating an exponential decay curve if unchecked.
Module 2: Storage & Handling Protocols
This section answers the question: "How do I keep this stable for 6+ months?"
Protocol A: The "Golden Standard" for Long-Term Storage[1][2]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius kinetics: Reducing temp from 25°C to 5°C slows reaction rates by ~4-5x.[1][2] |
| Atmosphere | Inert Gas Overlay (Argon > Nitrogen) | Argon is heavier than air and forms a better "blanket" over the solid than Nitrogen, preventing O₂ diffusion. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV/Vis light (preventing radical initiation).[1][2] Teflon prevents leaching of plasticizers which can catalyze reactions.[2] |
| Desiccant | Silica Gel Packet (Optional but recommended) | While hydrolysis is secondary, moisture can promote hydrate formation or clumping, increasing surface area for oxidation. |
Protocol B: Handling During Experimentation
-
Minimize Headspace: When storing aliquots, use the smallest vial possible. Large headspace = large oxygen reservoir.[2]
-
Cold-to-Warm Equilibration: CRITICAL. Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle in humid lab air causes immediate water condensation on the solid, accelerating degradation.
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned slightly yellow. Is it ruined?
Diagnosis: Yellowing is the classic sign of surface oxidation and potential trace polymerization (aldol-type condensation products).[2]
-
Action: Perform a TLC (Thin Layer Chromatography) or HPLC check.[2]
-
Threshold:
-
< 2% Acid Impurity: Usable for most crude reactions, but expect slightly lower yields.[2]
-
> 5% Acid Impurity: Purification required. The acid impurity can consume reagents (like azides) in the next step.
-
-
Fix: Recrystallization.[2] The acid impurity is significantly more polar and often less soluble in non-polar solvents.
-
Solvent suggestion: Ethyl Acetate/Hexane or Ethanol/Water mixtures (test on small scale).[2]
-
Q2: Can I store it in a plastic Falcon tube?
Answer: No.
-
Reason 1: Polypropylene is permeable to oxygen over time.[2]
-
Reason 2: Plastic tubes are usually transparent/translucent, offering no light protection.[2]
-
Reason 3: Static charge in plastic can make the fine powder difficult to handle, leading to loss of material.
-
Correction: Transfer to an amber glass vial immediately.
Q3: How do I confirm the "Acid Impurity" is present?
Use HPLC or H-NMR.
-
H-NMR Signature: Look for the disappearance of the distinct Aldehyde proton (singlet around 9.5 - 10.0 ppm ) and the appearance of a broad carboxylic acid proton (typically 11-13 ppm, though often broad/invisible in CDCl₃).[1][2]
-
HPLC: The Carboxylic Acid derivative is more polar than the Aldehyde. On a Reverse Phase (C18) column, the Acid will elute earlier (shorter Retention Time) than the Aldehyde parent.
Module 4: Decision Support Tool
Use this workflow to determine the fate of your stored material.
Figure 2: Quality Control Decision Tree for stored intermediates.
References
-
European Medicines Agency (EMA). (2018).[2][3] Valsartan: review of impurities extended to other sartan medicines.[2][3][4] (Discusses the critical nature of impurities in sartan synthesis pathways). Link
-
Organic Chemistry Portal. Oxidation of Aldehydes to Carboxylic Acids.[2] (General mechanism of aldehyde autoxidation and stability). Link
-
National Institutes of Health (NIH) - PubChem. Valsartan Impurity Profiling.[2] (Details on specific impurities including the acid derivative). Link
-
U.S. Pharmacopeia (USP). USP <1191> Stability Considerations in Dispensing Practice.[2] (General guidelines for activation energy and storage temperatures). Link
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2'-Formyl-biphenyl-3-carbonitrile
This guide provides an in-depth, objective comparison of HPLC-based methodologies for the stringent purity assessment of 2'-Formyl-biphenyl-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes. We will explore a primary HPLC method optimized for this analyte, compare it with an orthogonal HPLC approach and alternative analytical technologies, and provide detailed, actionable protocols.
Introduction: The Analytical Imperative for 2'-Formyl-biphenyl-3-carbonitrile
2'-Formyl-biphenyl-3-carbonitrile (Molecular Formula: C₁₄H₉NO, Molecular Weight: 207.23 g/mol ) is a bifunctional aromatic molecule featuring formyl and cyano groups on adjacent phenyl rings.[1][2] Its unique structure makes it a valuable intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). In pharmaceutical development, the purity of such intermediates is non-negotiable. The presence of impurities—originating from starting materials, side reactions (e.g., positional isomers, homocoupled products), or degradation—can compromise the yield, safety, and efficacy of the final API.[3][4] Therefore, a validated, high-resolution analytical method is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolving power and versatility for non-volatile organic molecules.[5]
The Primary Analytical Approach: Reversed-Phase HPLC with a Biphenyl Stationary Phase
For a molecule rich in aromatic character like 2'-Formyl-biphenyl-3-carbonitrile, the choice of stationary phase is paramount. While a standard C18 column is a common workhorse, a Biphenyl stationary phase offers superior selectivity.
Causality Behind the Choice: A Biphenyl phase provides enhanced π-π interactions between the stationary phase's biphenyl groups and the analyte's aromatic rings.[6] This mechanism provides a different selectivity compared to the predominantly hydrophobic interactions of a C18 phase, often leading to better resolution of aromatic isomers and related impurities that may co-elute on a C18 column.[7][8]
The proposed method is a stability-indicating gradient reversed-phase HPLC (RP-HPLC) method, designed to separate the main compound from potential impurities with a wide range of polarities.[9]
Table 1: Primary HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Biphenyl Phase (e.g., Ascentis® Express Biphenyl), 100 x 4.6 mm, 2.7 µm | Provides enhanced π-π interactions, offering alternative selectivity for aromatic compounds.[6] The superficially porous particles ensure high efficiency at lower backpressures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures consistent protonation of any ionizable species and silanols, improving peak shape.[7][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV transparency.[10] |
| Gradient Elution | 30% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration | A gradient is essential for resolving both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.[9][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.[6] |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The conjugated aromatic system provides strong UV absorbance. A DAD allows for peak purity assessment and selection of the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak splitting. |
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of 2'-Formyl-biphenyl-3-carbonitrile.
Comparative Analysis: Orthogonal and Alternative Methods
A single analytical method is rarely sufficient to declare a compound "pure." A multi-faceted approach provides a higher degree of confidence. Here, we compare our primary Biphenyl phase method with an orthogonal HPLC method and other relevant analytical techniques.
Orthogonal HPLC Method: C18 with Methanol Modifier
An orthogonal method is designed to have a significantly different separation mechanism. This is crucial for detecting impurities that might co-elute with the main peak in the primary method. A classic C18 column with methanol as the organic modifier provides this orthogonality.
Scientific Rationale:
-
Stationary Phase: A C18 phase relies primarily on hydrophobic interactions, differing from the mixed-mode (hydrophobic and π-π) interactions of the Biphenyl phase.
-
Organic Modifier: Methanol is a protic solvent and a hydrogen bond donor, which alters its interaction with the analyte and stationary phase compared to the aprotic acetonitrile. This change can significantly shift the selectivity and elution order of closely related compounds.[7]
Table 2: Comparison of Primary vs. Orthogonal HPLC Methods
| Parameter | Primary Method (Biphenyl/ACN) | Orthogonal Method (C18/Methanol) |
| Column | Biphenyl, 100 x 4.6 mm, 2.7 µm | C18, 100 x 4.6 mm, 2.7 µm |
| Primary Interaction | π-π and Hydrophobic | Hydrophobic |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Expected Outcome | Enhanced separation of aromatic isomers and polar compounds. | Classic reversed-phase retention profile. Different elution order and selectivity. |
| Best For | Primary purity profiling and resolving complex impurity mixtures. | Confirming peak purity and detecting co-eluting impurities from the primary method. |
Alternative Analytical Technologies
While HPLC is the preferred technique, other methods can provide complementary information, particularly for identifying volatile or thermally labile impurities.
Table 3: Comparison of HPLC with GC-MS and Capillary Electrophoresis (CE)
| Feature | HPLC-UV/DAD | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-based detection | Differential migration in an electric field |
| Analyte Suitability | Excellent for non-volatile and thermally stable compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[5] | Excellent for charged species; can be adapted for neutral compounds. High efficiency for isomers. |
| Impurity Detection | Non-volatile synthesis by-products, isomers, degradation products. | Volatile starting materials, residual solvents, low molecular weight by-products. | Isomeric impurities, charged species. |
| Key Advantage | Robust, versatile, well-established for pharmaceutical purity assays.[5] | High sensitivity and definitive peak identification through mass fragmentation. | Extremely high separation efficiency, minimal sample/solvent consumption.[5] |
| Key Limitation | Lower peak capacity than CE; peak identification is not definitive without MS. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Lower concentration sensitivity than HPLC/GC; can have reproducibility challenges. |
Experimental Protocols & System Validation
Trustworthiness through Self-Validation: A scientifically sound method must include checks to ensure the system is performing correctly. This is achieved through a System Suitability Test (SST) before any sample analysis.
Detailed Protocol for the Primary HPLC Method
1. Reagent & Mobile Phase Preparation: a. Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas. b. Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas. c. Diluent: Mix 500 mL of Mobile Phase A (before acid addition) and 500 mL of Mobile Phase B.
2. Standard Solution Preparation: a. Accurately weigh approximately 10.0 mg of 2'-Formyl-biphenyl-3-carbonitrile reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
3. Sample Solution Preparation: a. Accurately weigh approximately 10.0 mg of the test sample into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent to achieve a target concentration of 0.1 mg/mL.
4. HPLC System Setup and Equilibration: a. Install the Biphenyl column and set the column oven to 40 °C. b. Set the DAD to collect data at 254 nm. c. Purge the pump lines with fresh mobile phase. d. Equilibrate the column with the initial mobile phase composition (30% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
5. System Suitability Test (SST): a. Inject the standard solution five consecutive times. b. Acceptance Criteria:
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
- Tailing Factor (T): 0.8 – 1.5
- Theoretical Plates (N): ≥ 5000 c. Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system.
6. Chromatographic Analysis: a. Run the analytical sequence: Blank (diluent), five SST injections of the standard, followed by the sample injections. b. Bracket the sample injections with a standard injection at regular intervals to ensure system stability.
7. Data Processing: a. Integrate all peaks in the chromatogram for the sample injection, excluding solvent front and blank peaks. b. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The purity assessment of 2'-Formyl-biphenyl-3-carbonitrile requires a robust, high-resolution analytical method. The recommended primary HPLC method, utilizing a Biphenyl stationary phase with a gradient elution of acetonitrile and water, provides excellent selectivity for this aromatic compound and its potential impurities. Its performance, however, should be verified by an orthogonal method, such as one employing a C18 column with a methanol modifier, to ensure comprehensive impurity profiling. While techniques like GC-MS and CE offer complementary data for specific impurity types, HPLC remains the gold standard for routine quality control in a pharmaceutical development setting due to its versatility, precision, and robustness. Adherence to the detailed protocol and system suitability criteria outlined in this guide will ensure trustworthy and reproducible purity analysis.
References
-
Hoffman Fine Chemicals. CAS 25460-07-5 | 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]
-
ChemBK. 2-fluoro-3-formyl-[1,1-biphenyl]-4-carbonitrile. [Link]
-
Venkatesh, P., et al. (2023). QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm. PubMed. [Link]
-
National Center for Biotechnology Information. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem. [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
-
Chemspace. 2'-formyl-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
Kirkland, J. J., & Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
ResearchGate. (PDF) Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Dong, M. W., & Hu, G. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Wilson, I. D., & Adlard, E. R. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
Páginas Personales UNAM. Recent advances in analysis of bisphenols and their derivatives in biological matrices. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION 3 HPLC assays. [Link]
-
Journal of Saudi Chemical Society. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
RSC Advances. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Semantic Scholar. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
Polymers. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | C14H9NO | CID 1394062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results for 2'-Formyl-biphenyl-3-carbonitrile
Executive Summary: The Analytical Imperative
2'-Formyl-biphenyl-3-carbonitrile is a critical bi-functional intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists (Sartans) and advanced liquid crystal materials. Its structural duality—possessing a reactive formyl group (aldehyde) and a carbonitrile group —presents a unique analytical paradox: the molecule is chemically versatile but analytically fragile.
The primary challenge in characterizing this compound is distinguishing it from its oxidative degradants (carboxylic acids) and regioisomers (e.g., 4'-formyl variants) that possess nearly identical physicochemical properties. Standard HPLC methods often overestimate purity by failing to detect inorganic salts or residual solvents, while GC methods risk thermal degradation of the aldehyde.
This guide establishes a Cross-Validation Protocol utilizing High-Performance Liquid Chromatography (HPLC) as the primary method for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) as the orthogonal method for absolute assay determination. This dual-method approach ensures the "Mass Balance" of the material is accurately accounted for, preventing downstream synthesis failures.
Analytical Strategy: Method A vs. Method B
To ensure scientific rigor, we compare the industry-standard method (HPLC-UV) against the absolute quantification method (qNMR).
Comparison Matrix
| Feature | Method A: HPLC-UV (Biphenyl Phase) | Method B: 1H-qNMR (Orthogonal) |
| Primary Output | Chromatographic Purity (% Area) | Absolute Assay (% w/w) |
| Selectivity | Excellent for separating regioisomers and organic impurities. | Excellent for distinguishing structure; detects residual solvents/water. |
| Blind Spots | Invisible to inorganic salts, moisture, and non-UV active solvents. | Overlapping signals can complicate integration; lower sensitivity than HPLC. |
| Role | Impurity Profiling (What else is in there?) | Potency Verification (How much active molecule is there?) |
| Causality | Uses | Uses proton relaxation to count moles directly. |
Detailed Experimental Protocols
Method A: HPLC-UV with Biphenyl Stationary Phase
Rationale: Standard C18 columns often fail to resolve the positional isomers of biphenyls. A Biphenyl stationary phase utilizes
Protocol:
-
Column: Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to stack polar impurities).
-
2-15 min: 30% -> 80% B (Linear ramp).
-
15-20 min: 80% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic backbone) and 220 nm (Nitrile/Aldehyde absorption).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN. Avoid methanol to prevent hemiacetal formation with the aldehyde group.
Method B: 1H-qNMR (Self-Validating Absolute Assay)
Rationale: qNMR does not require a reference standard of the analyte itself, only a certified internal standard (IS). It serves as the "Truth" check against HPLC.
Protocol:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). It provides sharp singlets in non-crowded regions.
-
Solvent: DMSO-d6 (Ensures complete solubility and shifts aldehyde proton to ~10 ppm, clear of aromatics).
-
Procedure:
-
Accurately weigh ~15 mg of Sample (
) and ~10 mg of IS ( ) into a vial. -
Dissolve in 0.7 mL DMSO-d6.
-
Acquisition parameters: Pulse angle 90°, Relaxation delay (d1) ≥ 60s (5x T1), Scans = 16.
-
-
Calculation:
Wherengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display"> = Integration Area, = Number of protons, = Molar Mass.
Cross-Validation & Data Analysis
The core of this guide is the Reconciliation Logic . You must compare the results of Method A and Method B to validate the material.
The "Mass Balance" Check
A discrepancy between HPLC Purity and qNMR Assay reveals hidden quality issues.
| Scenario | HPLC Purity | qNMR Assay | Diagnosis & Causality |
| Pass | 99.5% | 99.2% | Valid. Material is pure and dry. |
| Fail (Type 1) | 99.5% | 95.0% | Hidden Mass. Material contains inorganic salts or moisture (invisible to UV). |
| Fail (Type 2) | 99.5% | 90.0% | Solvent Trap. Significant residual solvent (check NMR aliphatic region). |
| Fail (Type 3) | 90.0% | 90.0% | Degradation. The aldehyde has likely oxidized to the carboxylic acid (check HPLC for polar peak). |
Visualizing the Degradation Pathways
The aldehyde group at the 2' position is susceptible to oxidation, while the nitrile at position 3 is prone to hydrolysis. These form the primary impurities.
Figure 1: Primary degradation pathways affecting analytical results. Note that Impurity A (Acid) elutes earlier in RP-HPLC, while Impurity C is an artifact of improper solvent selection.
Self-Validating Workflow
To implement this in a regulated environment, follow this decision tree. This ensures that no assumption goes unchecked.
Figure 2: The Cross-Validation Decision Matrix. A deviation >2.0% triggers a mandatory investigation into volatile or inorganic impurities.
References
-
Guidance on Analytical Method Validation . International Conference on Harmonisation (ICH).[1] Q2(R1) Guidelines. Available at: [Link]
-
Biphenyl Stationary Phases in HPLC . Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Available at: [Link]
-
Impurity Profiling of Sartan Intermediates . National Institutes of Health (NIH). "Advances in Impurity Profiling". Available at: [Link]
-
Chemical Structure & Properties . PubChem. "4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (Isomer Analog)". Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2'-Formyl-biphenyl-3-carbonitrile: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Formyl-biphenyl-3-carbonitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure, delving into the chemical reasoning that underpins these critical safety measures.
Hazard Assessment: Understanding the Molecule
Key Hazard Considerations:
-
Nitrile Group (-C≡N): The most significant hazard arises from the nitrile functional group. Nitriles can be toxic and, under acidic conditions, can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[2][3][4] Therefore, it is crucial to avoid contact with acids.
-
Biphenyl and Aldehyde Moieties: Aromatic aldehydes and biphenyl structures can cause irritation to the skin, eyes, and respiratory tract.[1][5][6] Compounds with similar structures are often classified as harmful if swallowed, in contact with skin, or inhaled.[7]
-
Solid Form: As a solid, the compound poses an inhalation risk if it becomes airborne as dust.[5][8]
| Hazard Class | Anticipated Risk | GHS Pictogram (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
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| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5][6] |
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| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2'-Formyl-biphenyl-3-carbonitrile for any purpose, including disposal, the following minimum PPE is mandatory.[2][4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Double gloving is recommended.[2][4] Gloves should be disposed of as hazardous waste immediately after contamination.[9][10]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9][11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2'-Formyl-biphenyl-3-carbonitrile is to treat it as hazardous chemical waste.[12] Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.
Part A: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid 2'-Formyl-biphenyl-3-carbonitrile waste. The container should be in good condition, free from leaks, and dedicated solely to this waste stream to prevent inadvertent mixing with incompatible chemicals (e.g., acids).[12]
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2'-Formyl-biphenyl-3-carbonitrile"
-
The primary associated hazards: "Toxic," "Irritant"
-
The date waste accumulation began.[12]
-
-
Collection of Solid Waste:
-
Collect waste powder, residues, and any contaminated disposable materials (e.g., weighing paper, pipette tips, contaminated gloves) and place them directly into the designated hazardous waste container.[12]
-
Avoid generating dust during transfer.
-
Part B: Decontamination of Glassware and Surfaces
Due to the presence of the nitrile group, a specific decontamination procedure is required to mitigate the risk of cyanide exposure. This two-step process ensures the safe removal and neutralization of any residual compound.[2][3][11] All decontamination activities must be performed inside a chemical fume hood.[3]
-
Initial Rinse (pH 10 Buffer):
-
Rationale: The initial rinse with a basic solution (pH 10 buffer) is critical. Cyanide compounds can react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[2] Using a pH 10 buffer ensures an alkaline environment, preventing the formation of HCN.
-
Procedure: Rinse the contaminated glassware or surface thoroughly with a pH 10 buffer solution. Collect this initial rinse solution in a separate, clearly labeled hazardous waste container for "cyanide-containing waste."[4]
-
-
Secondary Rinse (10% Bleach Solution):
-
Rationale: A freshly prepared 10% bleach (sodium hypochlorite) solution is an effective oxidizing agent that will break down the cyanide moiety into less toxic cyanate or nitrogen gas.
-
Procedure: After the initial buffer rinse, wash the glassware or surface with a freshly prepared 10% bleach solution.[2][3] Collect this second rinse and combine it with the cyanide-containing waste from the first step.
-
-
Final Cleaning: Wash the glassware with soap and water as usual.
The following diagram illustrates the decision-making process for handling materials contaminated with 2'-Formyl-biphenyl-3-carbonitrile.
Caption: Waste and Decontamination Workflow.
Part C: Spill Management
Accidental spills must be handled promptly and safely.
-
Spills Inside a Fume Hood:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area using the two-step buffer and bleach procedure described above.[2][11] All cleanup materials must be disposed of as hazardous waste.[3]
-
-
Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and Environmental Health & Safety (EHS) department immediately.
-
Prevent others from entering the contaminated area.
-
Final Disposal Logistics
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly acids.[11]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. Do not exceed the accumulation time limits set by your institution and local regulations.[9]
The overall disposal pathway is summarized in the diagram below.
Caption: Overall Disposal Pathway.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2'-Formyl-biphenyl-3-carbonitrile is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (June 20, 2018). [Link]
-
2-fluoro-3-formyl-[1,1-biphenyl]-4-carbonitrile. ChemBK. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
Standard Operating Procedure for Cyanide Salts. University of Houston. [Link]
-
Cyanides - Emergency Preparedness. VDH.Virginia.gov. (October 09, 2019). [Link]
-
Material Safety Data Sheet - Biphenyl. West Liberty University. (October 11, 2005). [Link]
-
2'-formyl-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile. Chem-Sources. [Link]
-
Nitrates - Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. (December 14, 2012). [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC-Chapel Hill Policies. [Link]
-
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem, National Institutes of Health. [Link]
-
Criteria for a recommended standard... occupational exposure to nitriles. CDC Stacks. [Link]
-
SAFETY DATA SHEET - Biphenyl. Durham Tech. (January 19, 2018). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. UMass Lowell. [Link]
Sources
- 1. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | C14H9NO | CID 1394062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. fishersci.com [fishersci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. westliberty.edu [westliberty.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. uh.edu [uh.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Formyl-biphenyl-3-carbonitrile
In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2'-Formyl-biphenyl-3-carbonitrile. Our commitment is to empower you with the knowledge to create a safe and efficient laboratory environment, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Landscape
2'-Formyl-biphenyl-3-carbonitrile is a bifunctional molecule containing both a reactive aldehyde group and a nitrile moiety on a biphenyl scaffold. This unique structure suggests a specific hazard profile that must be respected. Based on data from analogous compounds, we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Aromatic aldehydes and nitriles are frequently cited as skin and eye irritants.[3][4] Prolonged or repeated contact may lead to redness, itching, and inflammation.[5]
-
Skin Sensitization: Some biphenyl derivatives have been shown to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]
-
Aquatic Toxicity: Biphenyl compounds can be toxic to aquatic life with long-lasting effects.[4][6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 2'-Formyl-biphenyl-3-carbonitrile.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[7] A face shield should be worn over goggles when there is a significant splash risk.[7][8] | The aldehyde functional group can be particularly irritating to the eyes. Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile gloves.[9][10][11][12] | Nitrile gloves offer broad protection against a range of chemicals, including many solvents in which this compound may be dissolved.[9][13] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over long pants and closed-toe shoes.[7] | A lab coat provides a removable barrier to protect your skin and personal clothing from spills. Flame-resistant material is a prudent choice in a laboratory setting where flammable solvents are common. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors.[8] If work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a risk assessment should be performed to determine if a respirator is necessary.[14] |
Step-by-Step Operational and Disposal Plan
Adherence to a strict, methodical workflow is essential for safety and experimental integrity.
Preparation and Handling Workflow
-
Pre-use Inspection: Before handling the compound, ensure your chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Aliquotting and Weighing: Conduct all manipulations of the solid compound, such as weighing and preparing solutions, within a certified chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that any reactions are conducted in a well-ventilated area, preferably within the fume hood.
-
Post-handling Decontamination: After handling the compound, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with 2'-Formyl-biphenyl-3-carbonitrile, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[15]
-
Containerization: Use a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.[15]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2'-Formyl-biphenyl-3-carbonitrile," and a clear indication of the associated hazards (e.g., "Irritant," "Skin Sensitizer").[15]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
-
Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures. Contaminated broken glassware should be disposed of in a designated container for hazardous sharp waste.[16]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Safe handling workflow for 2'-Formyl-biphenyl-3-carbonitrile.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
- Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves Dubai.
- How to choose your professional nitrile gloves (PPE)? - Mabi. (2021, March 15). Mabi.
- Material Safety Data Sheet - Biphenyl. (2005, October 11). West Liberty University.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Aldrich 50342 - SAFETY DATA SHEET. (2024, September 30). Sigma-Aldrich.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College.
- SAFETY DATA SHEET - Biphenyl. (2009, September 22). Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ServiAide.
- Essential PPE for Spraying AgChem Trials - Trial Supplies. (2025, March 1). Trial Supplies.
- SAFETY DATA SHEET - 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile. (2022, December 12). Ossila.
- 3′-Formyl[1,1′-biphenyl]-2-carbonitrile. Sigma-Aldrich.
- Working with Hazardous Chemicals - Organic Syntheses. (2014, September). Organic Syntheses.
- 2'-formyl-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile. Chemspace.
- Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Labor
- BIPHENYL | CAMEO Chemicals | NOAA.
- Biphenyl - SAFETY DATA SHEET. (2021, October 30). Sigma-Aldrich.
- 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile - Apollo Scientific. (2022, September 16). Apollo Scientific.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (2010). Organic Syntheses.
- SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. University of Massachusetts Lowell.
Sources
- 1. chem-space.com [chem-space.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. armbrustusa.com [armbrustusa.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. mabi.fr [mabi.fr]
- 13. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 14. falseguridad.com [falseguridad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uml.edu [uml.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
